N-(5-((3-chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)cyclopropanecarboxamide
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Overview
Description
N-(5-{[(3-CHLOROPHENYL)METHYL]SULFANYL}-1,3,4-THIADIAZOL-2-YL)CYCLOPROPANECARBOXAMIDE is a compound that belongs to the class of thiadiazole derivatives. Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This compound is of interest due to its potential biological activities, including antiviral, antifungal, and antibacterial properties .
Preparation Methods
The synthesis of N-(5-{[(3-CHLOROPHENYL)METHYL]SULFANYL}-1,3,4-THIADIAZOL-2-YL)CYCLOPROPANECARBOXAMIDE typically involves multiple steps:
Esterification: Starting from 4-chlorobenzoic acid, esterification with methanol produces methyl 4-chlorobenzoate.
Hydrazination: The ester is then converted to the corresponding hydrazide using hydrazine hydrate.
Cyclization: The hydrazide undergoes cyclization with carbon disulfide and potassium hydroxide to form 5-(4-chlorophenyl)-1,3,4-thiadiazole-2-thiol.
Formation of Sulfonyl Chloride: The thiol is then converted to the sulfonyl chloride using chlorosulfonic acid.
Nucleophilic Substitution: Finally, the sulfonyl chloride reacts with cyclopropanecarboxamide to yield the target compound.
Chemical Reactions Analysis
N-(5-{[(3-CHLOROPHENYL)METHYL]SULFANYL}-1,3,4-THIADIAZOL-2-YL)CYCLOPROPANECARBOXAMIDE can undergo various chemical reactions:
Oxidation: The thiadiazole ring can be oxidized using oxidizing agents like hydrogen peroxide.
Reduction: Reduction of the compound can be achieved using reducing agents such as sodium borohydride.
Scientific Research Applications
This compound has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Due to its biological activities, it is being investigated for potential therapeutic applications.
Industry: It can be used in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(5-{[(3-CHLOROPHENYL)METHYL]SULFANYL}-1,3,4-THIADIAZOL-2-YL)CYCLOPROPANECARBOXAMIDE involves its interaction with various molecular targets. The compound can inhibit the activity of certain enzymes, such as carbonic anhydrase, by binding to their active sites. This inhibition can disrupt essential biological processes in pathogens, leading to their death .
Comparison with Similar Compounds
Similar compounds include other thiadiazole derivatives such as:
- 5-(4-Chlorophenyl)-1,3,4-thiadiazole-2-thiol
- N-(5-(4-Chlorophenyl)-1,3,4-thiadiazol-2-yl)acetamide
- N-(5-(4-Chlorophenyl)-1,3,4-thiadiazol-2-yl)benzamide
N-(5-{[(3-CHLOROPHENYL)METHYL]SULFANYL}-1,3,4-THIADIAZOL-2-YL)CYCLOPROPANECARBOXAMIDE is unique due to the presence of the cyclopropanecarboxamide moiety, which can enhance its biological activity and stability .
Properties
Molecular Formula |
C13H12ClN3OS2 |
---|---|
Molecular Weight |
325.8 g/mol |
IUPAC Name |
N-[5-[(3-chlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]cyclopropanecarboxamide |
InChI |
InChI=1S/C13H12ClN3OS2/c14-10-3-1-2-8(6-10)7-19-13-17-16-12(20-13)15-11(18)9-4-5-9/h1-3,6,9H,4-5,7H2,(H,15,16,18) |
InChI Key |
BVEDQVIFWWOBKG-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C(=O)NC2=NN=C(S2)SCC3=CC(=CC=C3)Cl |
Origin of Product |
United States |
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